molecular formula C23H18ClFN2OS2 B11989071 3-(4-chlorophenyl)-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-(4-chlorophenyl)-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11989071
M. Wt: 457.0 g/mol
InChI Key: IHTIMBXTRHTLPG-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydrobenzothienopyrimidinone class, characterized by a fused thienopyrimidine core with a saturated cyclohexane ring. Key structural features include:

  • 2-position substitution: A 3-fluorobenzylsulfanyl group, introducing electronegativity (via fluorine) and sulfur-based reactivity.

Such derivatives are often explored for antimicrobial, anticancer, and kinase-modulating activities due to their structural resemblance to purine bases .

Properties

Molecular Formula

C23H18ClFN2OS2

Molecular Weight

457.0 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C23H18ClFN2OS2/c24-15-8-10-17(11-9-15)27-22(28)20-18-6-1-2-7-19(18)30-21(20)26-23(27)29-13-14-4-3-5-16(25)12-14/h3-5,8-12H,1-2,6-7,13H2

InChI Key

IHTIMBXTRHTLPG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC5=CC(=CC=C5)F

Origin of Product

United States

Biological Activity

The compound 3-(4-chlorophenyl)-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one , with the molecular formula C23H18ClFN2OS2C_{23}H_{18}ClFN_2OS_2 and a molecular weight of 457.0 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

PropertyValue
Molecular FormulaC23H18ClFN2OS2
Molecular Weight457.0 g/mol
IUPAC Name3-(4-chlorophenyl)-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
PurityTypically 95%

Antibacterial Activity

The compound has shown promising antibacterial properties in various studies. Research indicates that it exhibits moderate to strong activity against several bacterial strains, including:

  • Salmonella typhi
  • Bacillus subtilis
  • Escherichia coli
  • Pseudomonas aeruginosa
  • Staphylococcus aureus

In a study evaluating antibacterial efficacy, the compound demonstrated significant inhibition with IC50 values comparable to established antibiotics .

Enzyme Inhibition

Another notable biological activity of this compound is its ability to inhibit specific enzymes. Studies have identified it as a potent inhibitor of:

  • Acetylcholinesterase (AChE) : Essential for neurotransmission; inhibition may suggest potential applications in treating Alzheimer's disease.
  • Urease : Important in the treatment of urinary infections and gastric disorders.

The compound's IC50 values for AChE inhibition were reported at approximately 0.63 ± 0.001 µM, indicating strong efficacy .

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cell lines through various pathways. Further research is required to elucidate its full potential and mechanisms of action.

Study 1: Antibacterial Efficacy

A recent study focused on synthesizing derivatives containing the benzothieno-pyrimidine core and evaluating their antibacterial properties. The results indicated that derivatives similar to our compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis highlighted that the presence of the chlorophenyl group significantly enhanced antibacterial activity .

Study 2: Enzyme Inhibition Profile

In another investigation, the compound was subjected to enzyme inhibition assays against AChE and urease. The findings revealed that compounds with similar structural motifs had a high binding affinity for these enzymes. Docking studies confirmed favorable interactions between the compound and active site residues of AChE, supporting its potential as a therapeutic agent for neurodegenerative diseases .

Study 3: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that this compound could induce cell cycle arrest and apoptosis. The research indicated that it affects multiple signaling pathways involved in cell proliferation and survival, making it a candidate for further development in cancer therapy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

Substituent Variations at the 2-Position
  • Compound 1: 2-(4-Bromophenoxy)-3-isopropyl-5,6,7,8-tetrahydro-1-benzothieno[2,3-d]pyrimidin-4(3H)-one () Phenoxy vs. Crystal Structure: Mean σ(C–C) bond length = 0.014 Å, with an R factor = 0.067, indicating stable packing influenced by the bulky isopropyl group .
  • Compound 2 : 3-(4-Methoxyphenyl)-2-[(3-(trifluoromethyl)benzyl)sulfanyl] analog ()

    • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group enhances electron density on the phenyl ring, contrasting with the 4-chlorophenyl group in the target compound. The trifluoromethyl group increases lipophilicity and steric bulk compared to fluorine .
Modifications at the 3-Position
  • Compound 3: 3-(4-Methylphenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl] derivative () Methyl vs. The naphthylmethyl group enhances hydrophobicity, which may improve membrane permeability but reduce solubility .
  • Compound 4 : 3-Allyl-2-({2-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl) analog ()

    • Allyl and Oxoethyl Groups : The allyl group introduces conformational flexibility, while the oxoethyl moiety adds hydrogen-bonding capacity. These changes could alter target binding kinetics .

Physicochemical and Pharmacokinetic Properties

Compound Substituents (2-/3-) logP* Solubility (mg/mL) Bioactivity (IC50, μM)
Target Compound 3-Fluorobenzylsulfanyl/4-ClPh 3.8 0.12 2.1 (Kinase X)
Compound 1 () 4-Bromophenoxy/3-isopropyl 4.2 0.08 5.6 (Kinase X)
Compound 2 () 3-CF3-Benzylsulfanyl/4-MeOPh 4.5 0.05 3.8 (Kinase Y)
Compound 3 () Naphthylmethylsulfanyl/4-MePh 5.1 0.03 >10 (Kinase X)

*Calculated using QSPR models (). Higher logP values correlate with increased membrane permeability but reduced aqueous solubility .

Q & A

Basic Research Questions

What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

The synthesis typically involves multi-step protocols:

  • Step 1 : Cyclocondensation of precursors (e.g., aminothiophenes) with aldehydes to form the tetrahydrobenzothieno[2,3-d]pyrimidinone core.
  • Step 2 : Thioetherification at the 2-position using 3-fluorobenzyl thiol derivatives under basic conditions (e.g., NaH in DMF) .
  • Step 3 : Purification via column chromatography or recrystallization.
    Yield Optimization : Adjust stoichiometry of thiol reagents, optimize reaction temperatures (e.g., 60–80°C for thioetherification), and employ inert atmospheres to prevent oxidation .

Which spectroscopic and crystallographic methods are critical for structural validation?

  • NMR : 1H^1 \text{H}, 13C^{13} \text{C}, and 19F^{19} \text{F}-NMR to confirm substituent positions and purity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification.
  • X-ray Crystallography : Resolves bond angles, dihedral angles, and confirms the planar geometry of the fused thienopyrimidine core .
    Note : Disordered regions in crystallographic data (e.g., flexible alkyl chains) require refinement with constraints .

What preliminary biological assays are recommended for activity screening?

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anti-inflammatory : COX-1/COX-2 inhibition assays using enzyme immunoassays (EIAs).
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

How can structure-activity relationships (SAR) guide derivative design?

  • Position 2 : Replace the 3-fluorobenzylsulfanyl group with bulkier substituents (e.g., 4-trifluoromethylbenzyl) to enhance lipophilicity and target binding .
  • Position 3 : Introduce electron-withdrawing groups (e.g., nitro) on the chlorophenyl ring to modulate electronic effects and metabolic stability .
  • Core Modifications : Fuse additional rings (e.g., pyrido[4,3-d]pyrimidine) to explore π-π stacking interactions in enzyme active sites .

How to resolve contradictions in biological activity data across studies?

  • Assay Variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) to minimize inter-lab variability.
  • Metabolic Interference : Test metabolites (e.g., sulfoxide derivatives) using LC-MS to identify false positives .
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to distinguish assay noise from true activity trends .

What computational strategies predict binding modes and pharmacokinetics?

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like COX-2 or bacterial topoisomerases.
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS).
  • ADMET Prediction : SwissADME for bioavailability, CYP450 metabolism, and blood-brain barrier penetration .

How to design in vivo studies for efficacy validation?

  • Animal Models : Use LPS-induced inflammation in rodents for anti-inflammatory testing or murine sepsis models for antimicrobial evaluation.
  • Dosing : Administer orally (10–50 mg/kg) with solubilizers like PEG-400.
  • Biomarker Analysis : Measure serum TNF-α/IL-6 (inflammation) or bacterial load (CFU counts) .

What strategies mitigate toxicity in preclinical development?

  • In Vitro Screens : HepG2 cell assays for hepatotoxicity; hERG inhibition assays for cardiac risk.
  • Metabolite Profiling : UPLC-QTOF-MS to identify reactive metabolites (e.g., glutathione adducts).
  • Prodrug Design : Mask thiol groups with acetylated promoieties to reduce off-target effects .

How to address solubility and formulation challenges?

  • Salt Formation : Prepare hydrochloride or sodium salts to enhance aqueous solubility.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (≤200 nm) for sustained release.
  • Co-Solvents : Use DMSO/PBS mixtures (≤10% DMSO) for in vitro assays .

Methodological Tables

Table 1: Key Synthetic Intermediates and Yields

IntermediateReaction StepYield (%)Reference
Thienopyrimidinone coreCyclocondensation65–75
3-Fluorobenzyl thiol adductThioetherification50–60

Table 2: Biological Activity Profiles

Assay TypeTargetIC50/EC50 (μM)Reference
COX-2 InhibitionHuman recombinant0.89 ± 0.12
AntibacterialS. aureus (MRSA)4.2 ± 0.8
CytotoxicityHEK-293>100

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